molecular formula C6H6BrNO2 B1419068 methyl 3-bromo-1H-pyrrole-2-carboxylate CAS No. 941714-57-4

methyl 3-bromo-1H-pyrrole-2-carboxylate

Cat. No. B1419068
Key on ui cas rn: 941714-57-4
M. Wt: 204.02 g/mol
InChI Key: RWYUPXPKZMQREC-UHFFFAOYSA-N
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Patent
US09388189B2

Procedure details

Methyl 3-bromo-1H-pyrrole-2-carboxylate (1.74 g, 8.53 mmol) was treated with an aqueous solution of sodium hydroxide (32%, 25 mL, 172.3 mmol), ammonium hydroxide solution (8M, 8 mL, 63.5 mmol), ammonium chloride (2.74 g, 51.2 mmol), aliquat 336 (312 μl, 0.68 mmol) and a 10% aqueous solution of sodium hypochlorite (10%, 56 mL, 75.4 mmol) according to the method of Preparation 4c to give 600 mg (23% yield) of the title product. Purity 70%.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
312 μL
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
4c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[OH-].[Na+].[OH-].[NH4+:14].[Cl-].[NH4+].Cl[O-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[NH2:14][N:4]1[CH:5]=[CH:6][C:2]([Br:1])=[C:3]1[C:7]([O:9][CH3:10])=[O:8] |f:1.2,3.4,5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
BrC1=C(NC=C1)C(=O)OC
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
2.74 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
312 μL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
56 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
4c
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NN1C(=C(C=C1)Br)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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